molecular formula C23H17ClN4O2 B8304551 Methyl 1-((2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxylate

Methyl 1-((2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxylate

Cat. No. B8304551
M. Wt: 416.9 g/mol
InChI Key: ZKDPHLHIVKIWFB-UHFFFAOYSA-N
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Patent
US08497278B2

Procedure details

The title compound was prepared according to Method A and the experimentals described for compound 1 from 3-(chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine hydrochloride methyl 1H-indazole-3-carboxylate. M/e+ 417 for C23H18ClN4O2 (M+H)+; 1H-NMR (400 MHz, CDCl3) δ 8.22 (d, J=6.9 Hz, 1H), 8.03 (d, J=6.6 Hz, 1H), 7.83 (d, J=8.4 Hz, 2H), 7.68 (dd, J=8.8, 1.8 Hz, 2H), 7.41 (d, J=8.4 Hz, 2H), 7.30 (m, 2H), 7.24 (m, 1H), 6.81 (t, J=6.2 Hz, 1H), 6.47 (s, 2H), 4.03 (s, 3H) ppm.
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine hydrochloride methyl 1H-indazole-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1(CC2N3C=C(C)C=CC3=NC=2C2C=CC(C)=CC=2)C=CN=C1.[CH3:24][O:25][C:26]([C:28]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[NH:30][N:29]=1)=[O:27].Cl.Cl[CH2:39][C:40]1[N:44]2[CH:45]=[CH:46][CH:47]=[CH:48][C:43]2=[N:42][C:41]=1[C:49]1[CH:54]=[CH:53][C:52]([Cl:55])=[CH:51][CH:50]=1>>[Cl:55][C:52]1[CH:51]=[CH:50][C:49]([C:41]2[N:42]=[C:43]3[CH:48]=[CH:47][CH:46]=[CH:45][N:44]3[C:40]=2[CH2:39][N:30]2[C:31]3[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=3)[C:28]([C:26]([O:25][CH3:24])=[O:27])=[N:29]2)=[CH:54][CH:53]=1 |f:1.2.3|

Inputs

Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CC1=C(N=C2N1C=C(C=C2)C)C2=CC=C(C=C2)C
Step Two
Name
3-(chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine hydrochloride methyl 1H-indazole-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NNC2=CC=CC=C12.Cl.ClCC1=C(N=C2N1C=CC=C2)C2=CC=C(C=C2)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1CN1N=C(C2=CC=CC=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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